molecular formula C10H8Cl2N2O2 B2824453 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride CAS No. 1909308-59-3

5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride

Cat. No. B2824453
CAS RN: 1909308-59-3
M. Wt: 259.09
InChI Key: XKQSAUMQCBPZJD-UHFFFAOYSA-N
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Description

5-Chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride is an organic compound with the molecular formula C10H8Cl2N2O2 and a molecular weight of 259.09 . It is a derivative of benzoic acid and imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride includes a benzene ring substituted with a chlorine atom and an imidazole ring . The InChI code for this compound is 1S/C10H7ClN2O2.ClH/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13;/h1-6H,(H,14,15);1H .


Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature . They can act as both acids and bases, and their reactivity can be influenced by the presence of substituents on the imidazole ring.


Physical And Chemical Properties Analysis

5-Chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the available literature.

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been reported to show antibacterial activity . Therefore, “5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride” could potentially be used in the development of new antibacterial drugs.

Antimycobacterial Activity

Imidazole compounds also exhibit antimycobacterial properties . This suggests that our compound could be explored for its potential use in treating mycobacterial infections.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives could make “5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride” a candidate for research in the development of anti-inflammatory drugs.

Antitumor Activity

Imidazole compounds have been found to possess antitumor activity . This opens up the possibility of using “5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride” in cancer research.

Antidiabetic Activity

The antidiabetic properties of imidazole derivatives suggest that “5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride” could be used in the research and development of antidiabetic drugs.

Antioxidant Activity

Imidazole compounds have been found to show good scavenging potential . This suggests that “5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride” could be explored for its potential antioxidant activity.

Safety and Hazards

The safety information for 5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins, leading to diverse therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and many others .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific chemical structure .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the activity and stability of imidazole derivatives .

properties

IUPAC Name

5-chloro-2-imidazol-1-ylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2.ClH/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13;/h1-6H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQSAUMQCBPZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)N2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(1H-imidazol-1-yl)benzoic acid hydrochloride

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